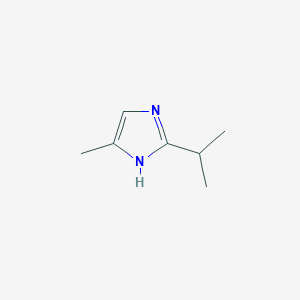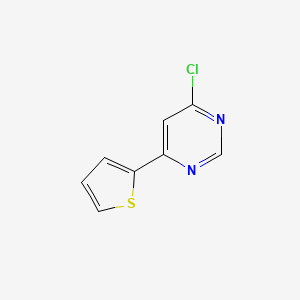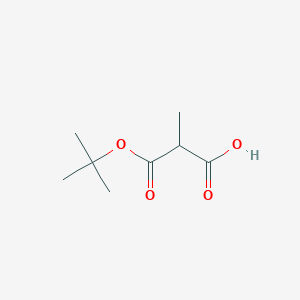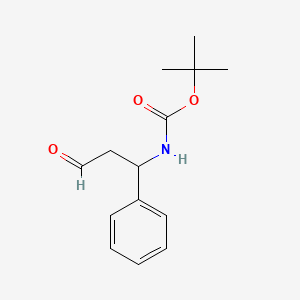
3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Übersicht
Beschreibung
3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.1379736 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Liao et al. (2022) discusses the synthesis and characterization of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting its use as a raw substitute material. The structural confirmation was achieved through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations were also employed to compare the molecular structure with X-ray diffraction results, demonstrating the compound's applicability in material synthesis and analysis (Liao et al., 2022).
Crystallographic and Conformational Analyses
- Another significant study by Huang et al. (2021) focuses on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These compounds, synthesized through a substitution reaction, were analyzed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were conducted using X-ray diffraction and DFT, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Application in Organic Electronics
- Research by Bifari and El-Shishtawy (2021) discusses the efficient synthesis of formyl boronate esters derived from carbazole and phenoxazine. These compounds were confirmed using IR, NMR, and HRMS, indicating their potential role as key intermediates in synthetic approaches relevant to organic electronics (Bifari & El-Shishtawy, 2021).
Novel Compound Synthesis and Analysis
- The study by Wu et al. (2021) synthesizes and characterizes two specific compounds: 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The study used spectroscopy and X-ray diffraction for structural confirmation and DFT for molecular structure optimization. This research highlights the use of these compounds in the development of new materials with specific properties (Wu et al., 2021).
Wirkmechanismus
Target of Action
This compound is a type of organoboron compound, which are often used as reagents or catalysts in organic synthesis .
Mode of Action
Organoboron compounds like this one are often involved in various types of chemical reactions, such as suzuki coupling . In these reactions, the boron atom forms a covalent bond with other atoms, facilitating the formation of new compounds .
Biochemical Pathways
Organoboron compounds are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is used .
Result of Action
Given its potential use as a reagent or catalyst in chemical reactions, it may facilitate the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, organoboron compounds are generally stable but can undergo hydrolysis in a humid environment .
Biochemische Analyse
Biochemical Properties
It is known that the compound can undergo Suzuki coupling reactions , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Its ability to undergo Suzuki coupling reactions suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Eigenschaften
IUPAC Name |
3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-17-13(12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOHHTJYALAKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168934 | |
| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374715-23-8 | |
| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374715-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)
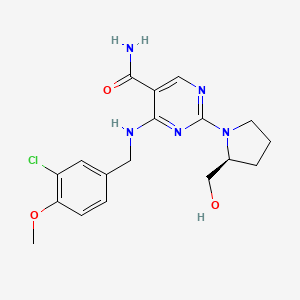
![[Methyl(propan-2-yl)sulfamoyl]amine](/img/structure/B3132561.png)
![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)
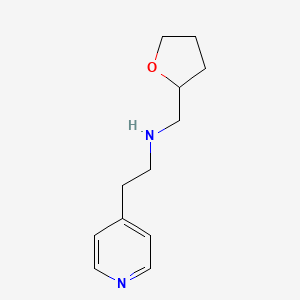
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3132594.png)

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)
